Boldenone undecylenate

描述

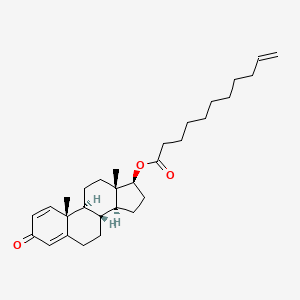

Boldenone undecylenate: is a synthetic androgen and anabolic steroid that is primarily used in veterinary medicine, particularly for horses. It is known for its strong anabolic effects and moderate androgenic effects. This compound is a long-lasting prodrug of boldenone, which means it is converted into boldenone in the body. It was introduced for medical use in the 1960s and is also known for its use in improving physique and performance .

准备方法

合成路线和反应条件: 雄烯醇酮十一酸酯的合成涉及多个步骤:

醚化反应: 将无水乙醇和三乙基正甲酸酯加入反应釜中,然后加入 1,4-雄甾二烯-3,17-二酮、吡啶氢溴酸盐和三乙胺。然后将混合物冷冻以结晶,用无水乙醇洗涤并过滤,得到湿醚化物。

还原和水解反应: 将甲醇加入反应釜中,然后加入醚化物吡啶和硼氢化钠。将混合物加热以进行反应,并进行薄层色谱。还原反应完成后,调节温度并调节 pH 值。将混合物浓缩至浓浆状,加入水,冷却并离心分离,得到还原水解产物,即雄烯醇酮的粗产品。

工业生产方法: 雄烯醇酮十一酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件、纯化步骤和质量控制措施的精确控制,以确保最终产品的稳定性和纯度。

化学反应分析

Oxidation Reactions

Boldenone undecylenate undergoes oxidation to form metabolites, a key pathway in its metabolic breakdown.

-

Reagents/Conditions :

-

Products :

-

Mechanistic Insight :

Oxidation primarily targets the conjugated diene system (C1–C2 double bond), leading to epoxidation or hydroxylation. This reactivity is consistent with other Δ1-ene steroids .

Reduction Reactions

Reduction is central to the activation of this compound, converting it into its active form, boldenone.

-

Reagents/Conditions :

-

Products :

-

Industrial Synthesis :

A high-yield method (Patent CN103030677A) uses NaBH₄ for reduction of 1,4-androstadiene-3,17-dione to boldenone, achieving >85% purity .

Substitution Reactions

The steroid backbone allows nucleophilic substitution at electrophilic sites, though such reactions are less common.

-

Halogenation :

-

Chlorine or bromine in acetic acid introduces halogens at C9 or C11 positions.

-

-

Esterification/Transesterification :

Enzymatic and Biocatalytic Pathways

Recent advancements leverage enzymatic cascades for sustainable synthesis:

-

Δ1-Dehydrogenation :

Engineered E. coli expressing 3-ketosteroid-Δ1-dehydrogenase (Δ1-KstD) converts 4-androstenedione to boldenone with 99% enantiomeric excess . -

17β-Carbonyl Reduction :

A carbonyl reductase (17β-CR) reduces the C17-ketone group, yielding (+)-boldenone .

Stability and Degradation

-

Hydrolysis :

The undecylenate ester hydrolyzes in aqueous alkaline conditions to boldenone and undecylenic acid . -

Thermal Degradation :

At >200°C, decomposition yields aromatic hydrocarbons and ketones .

Analytical Characterization

科学研究应用

Veterinary Medicine

Growth Promotion in Livestock:

Boldenone undecylenate is commonly used in veterinary practices to promote muscle growth and enhance feed efficiency in livestock, particularly in cattle. Studies have shown that its administration can lead to increased weight gain and improved carcass quality. For instance, a study indicated that the use of this compound in growing rabbits resulted in enhanced growth performance and favorable carcass traits, demonstrating its effectiveness as a growth promoter .

Reproductive Effects:

Research has also investigated the effects of this compound on reproductive functions in animals. A study on male rabbits revealed significant reductions in serum testosterone levels, sperm motility, and sperm count following treatment with this compound. This suggests that while it may enhance growth, it could adversely affect reproductive health .

Human Health and Performance Enhancement

Anabolic Effects:

In the realm of human performance enhancement, this compound is utilized by bodybuilders and athletes to increase muscle mass and strength. Its anabolic properties are attributed to its ability to stimulate protein synthesis and nitrogen retention in muscles. However, the long-term use of anabolic steroids like this compound raises concerns regarding potential health risks.

Cardiovascular Implications:

Recent studies have highlighted the cardiovascular risks associated with anabolic steroid use. Research involving athletes showed that long-term use of anabolic steroids could lead to reduced left ventricular systolic function and increased coronary artery plaque volume, indicating a heightened risk for cardiovascular diseases .

Hepatorenal Effects

Toxicity Studies:

this compound has been linked to hepatotoxicity and renal impairment. A study demonstrated that administration of this compound led to significant elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase) in treated rats, which are indicative of liver damage . Furthermore, combining this compound with antioxidants like vitamin C was explored as a potential mitigative strategy against oxidative stress-induced organ damage .

Research Findings Summary

作用机制

雄烯醇酮十一酸酯通过与雄激素受体结合来发挥作用,雄激素受体存在于整个身体的各种组织中。一旦与雄激素受体结合,该复合物会转运至细胞核,在那里它充当转录因子,调节特定基因的表达。这些基因编码负责雄烯醇酮十一酸酯生理作用的蛋白质,例如增加肌肉生长和改善体能。 涉及的具体分子机制包括激活负责蛋白质合成和肌肉生长的合成代谢途径 .

相似化合物的比较

类似化合物:

睾酮: 雄烯醇酮十一酸酯与睾酮类似,但在 1 位有一个双键,使其具有不同的合成代谢和雄激素特性。

诺龙: 另一种具有类似作用但化学结构和性质不同的合成代谢类固醇。

甲烯龙: 以其温和的合成代谢作用和低雄激素作用而闻名。

独特性: 雄烯醇酮十一酸酯的独特性在于其长效作用及其以中等雄激素作用促进肌肉生长的能力。 它还以其与其他合成代谢类固醇相比,肝损伤风险相对较低而闻名 .

生物活性

Boldenone undecylenate, a synthetic derivative of testosterone, is classified as an anabolic-androgenic steroid (AAS). It is primarily utilized in veterinary medicine, particularly in horses, for its anabolic properties to enhance muscle growth and appetite. Its application has extended into human use, albeit often illicitly for performance enhancement. This article delves into the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and associated health risks.

This compound exerts its anabolic effects primarily through interaction with androgen receptors (AR), leading to increased protein synthesis and nitrogen retention. This mechanism is crucial for muscle hypertrophy and recovery in both animals and humans. Additionally, boldenone has been shown to influence various metabolic pathways, including lipid metabolism and erythropoiesis.

Physiological Effects

- Muscle Growth : this compound promotes significant increases in lean body mass. In studies involving horses, administration resulted in notable weight gain and improved nitrogen retention, indicating enhanced protein metabolism .

- Cardiovascular Impact : Research indicates that boldenone administration can lead to alterations in cardiac function. For instance, a study involving male rats demonstrated increased serum levels of cholesterol and markers of cardiac stress following boldenone injection . These findings highlight potential cardiovascular risks associated with its use.

- Hepatorenal Effects : Boldenone has been linked to hepatorenal impairment. A study showed that boldenone administration resulted in elevated liver enzymes (ALT and AST), suggesting liver stress or damage . The co-administration of antioxidants like Vitamin C was found to mitigate some of these adverse effects.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Equine Studies

In a controlled trial involving debilitated horses, this compound was administered intramuscularly at varying dosages. The results indicated that horses receiving the steroid experienced improved weight gain compared to controls, demonstrating its efficacy as an anabolic agent .

Health Risks and Considerations

Despite its anabolic benefits, the use of this compound carries significant health risks:

- Cardiovascular Issues : Increased risk of hypertension and altered lipid profiles may lead to long-term cardiovascular complications.

- Hepatic Damage : Elevated liver enzymes indicate potential hepatotoxicity.

- Endocrine Disruption : Long-term use may lead to hormonal imbalances and associated side effects.

属性

IUPAC Name |

(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMMSNQYOPMLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864361 | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-34-9 | |

| Record name | Boldenone undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does boldenone undecylenate exert its anabolic effects?

A1: this compound, like other AAS, primarily functions by binding to androgen receptors (AR) within cells. [, ] This binding initiates a cascade of events:

- Increased Protein Synthesis: AR activation promotes nitrogen retention, leading to enhanced protein synthesis and muscle growth. [, ]

- Reduced Protein Breakdown: this compound can suppress the breakdown of muscle proteins, further contributing to muscle mass increase. []

Q2: Does this compound influence the expression of specific genes?

A2: Yes, research suggests that this compound can modulate the expression of various genes. For example, it was found to down-regulate steroidogenic genes, such as StaR and HSD17B3, in rat testes. [] Additionally, it has been shown to upregulate the expression of heat shock protein 90 (Hsp90) in both hepatic and renal tissues. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C30H44O3, and its molecular weight is 452.67 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound. Mass spectrometry, particularly triple-quadrupole mass spectrometry (LC-MS/MS), has been widely used to identify and quantify this compound and its metabolites in biological samples. [, , ]

Q5: How stable is this compound under different storage conditions?

A5: The stability of this compound can be influenced by factors like temperature, light exposure, and pH. Specific studies on its stability under various conditions are essential to determine appropriate storage and handling procedures.

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized in the liver. [, , ] It undergoes hydrolysis to its active metabolite, boldenone. Boldenone can be further metabolized through various pathways, including glucuronidation and sulfation. [, ]

Q7: What is the elimination half-life of this compound?

A7: this compound exhibits a long elimination half-life, which can vary depending on the species and administration route. In cattle, for instance, intact this compound has been detected up to 11 days after intramuscular administration. []

Q8: What animal models have been used to study the effects of this compound?

A8: this compound's effects have been investigated in various animal models, including rats, rabbits, horses, and cattle. [, , , , , , , , , , , , , , , , , , , , , , , ] These models provide valuable insights into the compound's effects on growth, reproductive function, and organ systems.

Q9: What are the potential toxic effects of this compound?

A9: this compound has been associated with various adverse effects in both animals and humans. These can include:

- Hepatotoxicity: Liver damage, as indicated by elevated liver enzymes. [, , , , ]

- Nephrotoxicity: Kidney damage, evidenced by increased creatinine and urea levels. [, , , , , ]

- Reproductive Toxicity: Disruption of hormonal balance and testicular function, potentially leading to infertility. [, , , , , , , , ]

- Cardiovascular Effects: Alterations in blood lipid profiles and potential risks to cardiovascular health. [, ]

Q10: What analytical methods are used to detect this compound in biological samples?

A10: Several analytical techniques are employed for the detection and quantification of this compound and its metabolites, with mass spectrometry (LC-MS/MS) being the most widely used method. [, , ] Other methods like high-performance liquid chromatography (HPLC) are also utilized. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。